5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron 5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron
Brand Name: Vulcanchem
CAS No.:
VCID: VC18404702
InChI: InChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H;/q-1;-5;
SMILES:
Molecular Formula: C14H18Fe-6
Molecular Weight: 242.14 g/mol

5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron

CAS No.:

Cat. No.: VC18404702

Molecular Formula: C14H18Fe-6

Molecular Weight: 242.14 g/mol

* For research use only. Not for human or veterinary use.

5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron -

Specification

Molecular Formula C14H18Fe-6
Molecular Weight 242.14 g/mol
IUPAC Name 5-tert-butylcyclopenta-1,3-diene;cyclopentane;iron
Standard InChI InChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H;/q-1;-5;
Standard InChI Key JWVCVEPGMVZXPT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Introduction

Structural and Molecular Characteristics

Chemical Composition and Bonding

The compound’s molecular formula, C₁₈H₂₆Fe (ChemSpider ID: 10159566) , suggests a bis(cyclopentadienyl)iron(II) structure with tert-butyl substitutions. The tert-butyl group (-C(CH₃)₃) occupies the 5-position on the cyclopentadienyl (Cp) ring, while the cyclopentane moiety likely arises from hydrogenation or synthetic byproducts . The iron center resides in a sandwich configuration, analogous to ferrocene, but with modified electronic properties due to steric bulk .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₂₆Fe
Molecular Weight298.25 g/mol
Cp Substituents5-tert-butyl, cyclopentane
Iron Oxidation State+2

Synthesis and Ligand Modification

Preparation of tert-Butylcyclopentadiene Ligands

The tert-butyl-substituted cyclopentadiene precursor is synthesized via alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . For example, di-tert-butylcyclopentadiene forms via a two-step process:

  • Alkylation: Cyclopentadiene reacts with tert-butyl bromide using sodium hydride (NaH) as a base .

  • Deprotonation: The resultant di-tert-butylcyclopentadiene is deprotonated to yield the cyclopentadienyl anion, which coordinates to iron .

Iron Complex Formation

Iron complexes are typically synthesized by reacting the deprotonated ligand with iron halides. For instance, FeCl₂ reacts with sodium tert-butylcyclopentadienide in tetrahydrofuran (THF) to form the sandwich complex :
FeCl2+2Na(C5H4-t-Bu)[(t-BuC5H4)2Fe]+2NaCl\text{FeCl}_2 + 2 \, \text{Na(C}_5\text{H}_4\text{-t-Bu)} \rightarrow [(\text{t-BuC}_5\text{H}_4)_2\text{Fe}] + 2 \, \text{NaCl}
Cyclopentane may form as a side product during ligand hydrogenation or incomplete alkylation .

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The tert-butyl group’s singlet appears at δ 1.2–1.4 ppm, while cyclopentadienyl protons resonate as multiplet signals between δ 4.0–6.5 ppm .

  • ¹³C NMR: The sp² carbons of the Cp ring are observed at δ 90–110 ppm, with tert-butyl carbons at δ 25–35 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

  • C-H stretches: ~3100 cm⁻¹ (cyclopentadienyl) and ~2960 cm⁻¹ (tert-butyl) .

  • Fe-C vibrational modes: 400–500 cm⁻¹ .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 298.14 (M⁺), consistent with the molecular formula C₁₈H₂₆Fe .

Electronic and Steric Effects

Redox Behavior

The tert-butyl group’s electron-donating nature raises the iron center’s electron density, shifting its redox potential. Cyclic voltammetry of analogous iron complexes reveals a quasi-reversible Fe(II)/Fe(III) couple at E₁/₂ = +0.45 V vs. SCE . This contrasts with unsubstituted ferrocene (+0.31 V), highlighting the ligand’s influence .

Steric Stabilization

Bulky tert-butyl groups hinder close metal-ligand interactions, favoring high-spin configurations and stabilizing unsaturated intermediates. For example, similar complexes resist oxidation and dimerization due to steric protection .

Catalytic and Industrial Applications

Olefin Polymerization

Patents describe tert-butyl-substituted metallocenes as olefin polymerization catalysts. For instance, [(t-BuC₅H₄)₂Fe] activates ethylene polymerization when combined with methylaluminoxane (MAO) . The tert-butyl groups enhance thermal stability and comonomer incorporation .

Ethylene Trimerization

Chromium analogs, such as [(C₅Ph₅)CrCl₂]₂, catalyze ethylene trimerization to 1-hexene with >80% selectivity . DFT studies suggest that tert-butyl groups on Cp ligands lower energy barriers for ethylene insertion via steric relief .

Computational Insights

Density Functional Theory (DFT) Studies

Geometry optimizations of [CpCrMe₂] (Cp = cyclopentadienyl) reveal that alkylating agents like triethylaluminum (TEA) stabilize transition states by reducing energy barriers (e.g., from 88 kJ·mol⁻¹ to 50 kJ·mol⁻¹) . Similar effects are anticipated for iron complexes with tert-butyl ligands.

Ligand Substituent Effects

Phenyl or tert-butyl groups on Cp rings alter ethylene binding energies by up to 15 kJ·mol⁻¹, directly impacting catalytic activity and selectivity .

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